![molecular formula C16H15N3O5 B414401 N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)](/img/structure/B414401.png)
N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a furan ring, and a hydrazone linkage, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) typically involves the condensation of N-benzoyl glycine with 3-aminoacetophenone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone linkage. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and in the synthesis of metal complexes.
Medicine: Research is being conducted on its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- N-(2-(2-((5-(4-bromophenyl)-2-furyl)methylene)hydrazino)-2-oxoethyl)-3-methylbenzamide
- N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)decanamide
- N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)dodecanamide
Compared to these compounds, N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is unique due to its benzodioxole ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15N3O5 |
|---|---|
Molekulargewicht |
329.31g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O5/c1-10(12-3-2-6-22-12)18-19-15(20)8-17-16(21)11-4-5-13-14(7-11)24-9-23-13/h2-7H,8-9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI-Schlüssel |
KRGUWCOUESYEEL-VCHYOVAHSA-N |
SMILES |
CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3 |
Isomerische SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=CO3 |
Kanonische SMILES |
CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


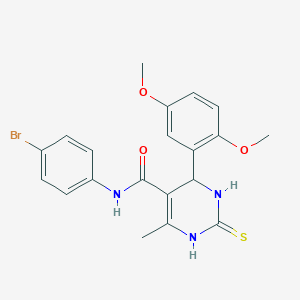
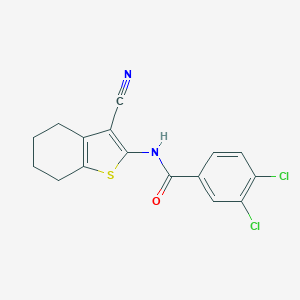
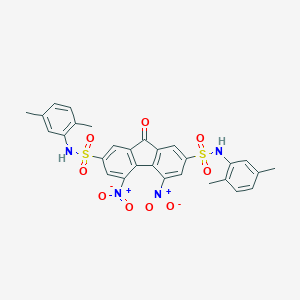
![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)
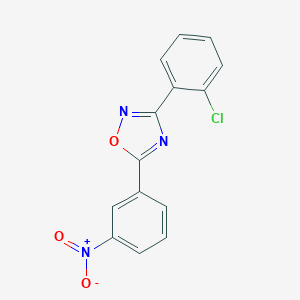
![(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B414329.png)
![3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE](/img/structure/B414330.png)
![2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414331.png)
![6-bromo-3-[5-(4-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B414332.png)
![Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414336.png)
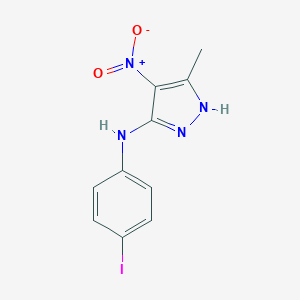
![N-[3-(acetylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B414340.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B414341.png)
![2-(2,4-dichlorophenoxy)-N-{4-{4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-nitrobenzyl}-3-nitrophenyl}acetamide](/img/structure/B414342.png)
